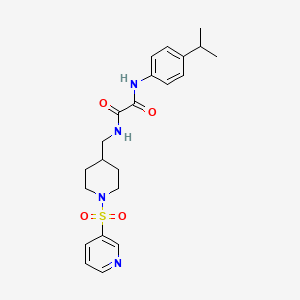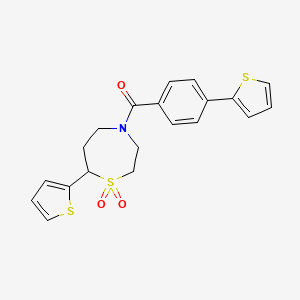
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1,1-Dioxido-7-(thiophen-2-yl)-1,4-thiazepan-4-yl)(4-(thiophen-2-yl)phenyl)methanone is a useful research compound. Its molecular formula is C20H19NO3S3 and its molecular weight is 417.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Novel compounds, including thiophene derivatives, are synthesized and characterized using various spectral methods and high-resolution mass spectrometry. Density functional theory (DFT) calculations help in the structural optimization and interpretation of theoretical vibrational spectra. These studies also explore the thermodynamic stability and reactivity of the compounds, with molecular docking studies aiding in understanding their antibacterial activity (Shahana & Yardily, 2020).
Crystal Structure Analysis
Substituted thiophenes, which show a wide range of biological activities, are of significant interest. The crystal structure of certain thiophene derivatives is studied, highlighting their potential in pharmaceuticals and material science. These compounds are utilized in various applications, including organic electronics and sensors (Nagaraju et al., 2018).
Antitumor and Antioxidant Properties
The synthesis of thiophene derivatives and their evaluation for antitumor activity against a range of cancer cell lines have been reported. These compounds demonstrate inhibitory effects, especially on leukemia, lung cancer, and renal cancer cell lines, suggesting their potential as anticancer agents (Bhole & Bhusari, 2011). Moreover, the antioxidative properties of some derivatives have been studied, showing their capability to act as potent antioxidants (Çetinkaya et al., 2012).
Cytoprotective Activities
Phenyl(thiophen-2-yl)methanone derivatives exhibit cytoprotective activities against H_2O_2-induced injury in human umbilical vein endothelial cells (HUVECs), with specific substituents on the phenyl ring enhancing the protective activity. These findings indicate the potential of these compounds in protecting against oxidative stress-induced cellular damage (Kong Lian, 2014).
Anticancer Agents
The evaluation of pyrazoline derivatives for their potential as anticancer agents, particularly against the HepG-2 cell line, has been conducted. Certain derivatives show significant cytotoxicity, suggesting their use as promising anticancer drug candidates (Xu et al., 2017).
Properties
IUPAC Name |
(1,1-dioxo-7-thiophen-2-yl-1,4-thiazepan-4-yl)-(4-thiophen-2-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3S3/c22-20(16-7-5-15(6-8-16)17-3-1-12-25-17)21-10-9-19(18-4-2-13-26-18)27(23,24)14-11-21/h1-8,12-13,19H,9-11,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVRWKZHVYADAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CS2)C(=O)C3=CC=C(C=C3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(acetylamino)phenyl]-2-[1-(3-fluorobenzyl)-7-oxo-1,7-dihydro-6H-pyrrolo[2,3-c]pyridin-6-yl]acetamide](/img/structure/B2866981.png)
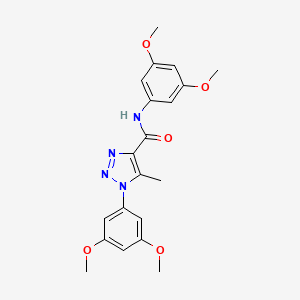
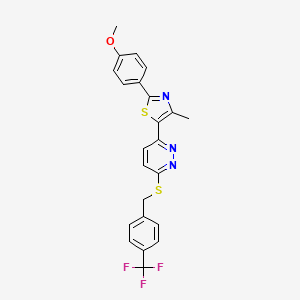
![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)azetidine-3-carboxamide](/img/structure/B2866986.png)

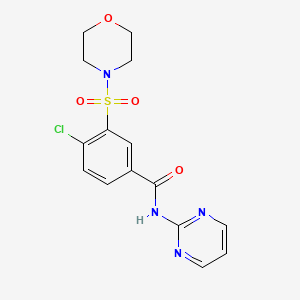
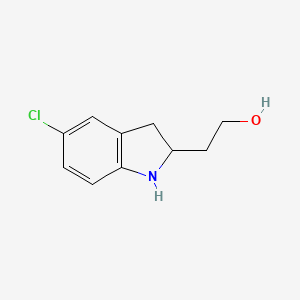
![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2866993.png)

![2-Chloro-N-[(4-methylmorpholin-2-yl)methyl]pyridine-4-carboxamide](/img/structure/B2866996.png)
![2-bromo-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2866997.png)
![N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)methanesulfonamide](/img/structure/B2866998.png)
